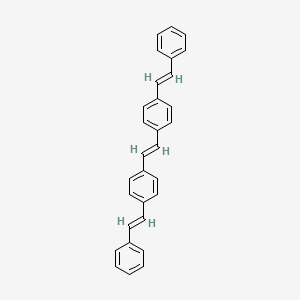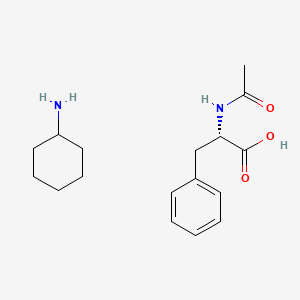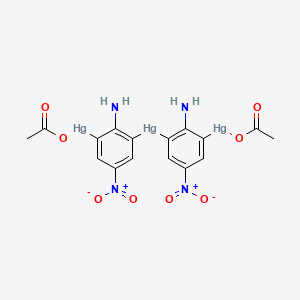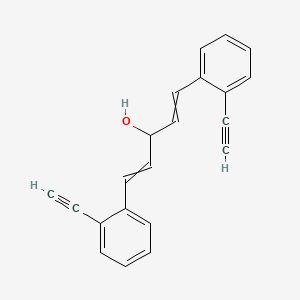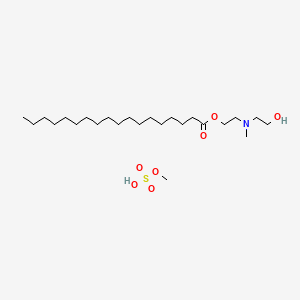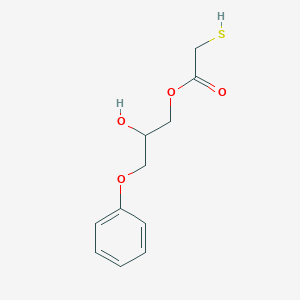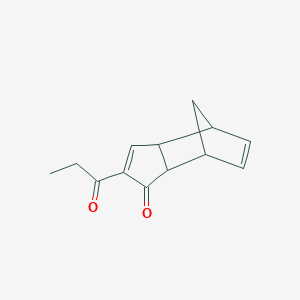![molecular formula C18H27Cl2NO3 B14503327 Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate CAS No. 62805-11-2](/img/structure/B14503327.png)
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl ester group attached to an undecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate typically involves the reaction of 2,6-dichloropyridine with an appropriate alkylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the pyridine ring and the undecanoate chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate can be compared with other pyridine derivatives, such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: This compound has a similar pyridine ring structure but differs in the position and number of chlorine atoms and the length of the alkyl chain.
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate: Another related compound with a shorter alkyl chain and a different functional group.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and applications.
Properties
CAS No. |
62805-11-2 |
|---|---|
Molecular Formula |
C18H27Cl2NO3 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
ethyl 11-(2,6-dichloropyridin-3-yl)oxyundecanoate |
InChI |
InChI=1S/C18H27Cl2NO3/c1-2-23-17(22)11-9-7-5-3-4-6-8-10-14-24-15-12-13-16(19)21-18(15)20/h12-13H,2-11,14H2,1H3 |
InChI Key |
XTOURONVKFOKSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCOC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


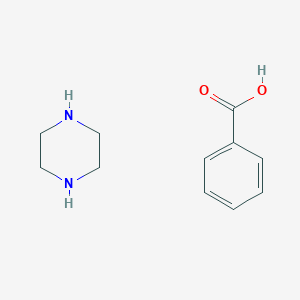
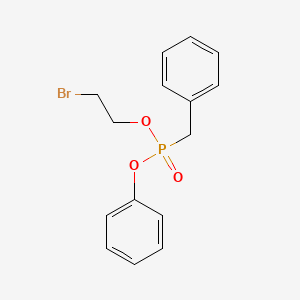
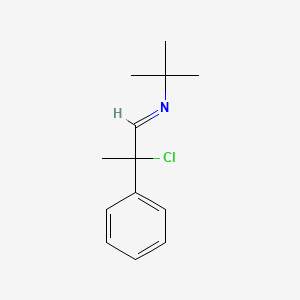
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
